molecular formula C20H18ClN3O3 B11396258 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11396258
M. Wt: 383.8 g/mol
InChI Key: OQZIEEHFTSULOX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex heterocyclic compound belonging to the dihydropyrrolo[3,4-c]pyrazol-6(2H)-one chemical class, which has been identified as a privileged scaffold in medicinal chemistry and drug discovery . This compound features a fused polycyclic system with multiple functional groups, including a 4-chlorophenyl substituent, a 2-hydroxyphenyl group, and a 2-methoxyethyl chain, which contribute to its unique physicochemical properties and potential for diverse molecular interactions. The dihydropyrrolo[3,4-c]pyrazol-6-one core structure represents a synthetically valuable heterocyclic system that can be efficiently synthesized through multicomponent reactions and ring-opening strategies, enabling the practical synthesis of derivatives with broad substituent diversity under mild conditions . Compounds within this structural class have demonstrated significant research potential across multiple scientific domains, including as key intermediates in organic synthesis, building blocks for combinatorial library development, and candidates for investigating biological activity against various therapeutic targets . Researchers value this chemical architecture for its drug-like properties and structural complexity that enables exploration of diverse structure-activity relationships. The presence of multiple hydrogen bond donors and acceptors in the molecular framework suggests potential for targeted molecular interactions with biological systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound for in vitro studies in controlled laboratory settings, including investigations of enzyme inhibition, receptor-ligand interactions, and other pharmacological mechanisms, as well as for chemical biology studies and method development in synthetic chemistry.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H18ClN3O3/c1-27-11-10-24-19(12-6-8-13(21)9-7-12)16-17(22-23-18(16)20(24)26)14-4-2-3-5-15(14)25/h2-9,19,25H,10-11H2,1H3,(H,22,23)

InChI Key

OQZIEEHFTSULOX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl, hydroxyphenyl, and methoxyethyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Medicinal Chemistry

  • Antioxidant Activity : Compounds derived from this class have exhibited significant antioxidant properties. For example, derivatives have been tested for their ability to scavenge free radicals, showing promise in preventing oxidative stress-related diseases .
  • Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation. For instance, research indicated that certain derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
  • Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells against oxidative damage, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionProtection against oxidative stress

Computational Studies

Computational chemistry approaches have been employed to predict the interactions of this compound with biological targets. Molecular docking studies suggest that it may effectively bind to specific enzymes involved in disease pathways, providing insights into its mechanism of action .

Case Study 1: Antioxidant Evaluation

A study conducted on derivatives of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one demonstrated significant antioxidant activity through various assays (e.g., DPPH and ABTS). The results indicated a strong correlation between the structural features and antioxidant efficacy, suggesting modifications could enhance these properties further .

Case Study 2: Anticancer Activity

In vitro evaluations revealed that specific derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, with further studies required to elucidate the precise molecular interactions involved .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Properties Reference
Target Compound 4-ClPh, 2-OHPh, 2-methoxyethyl Likely C20H18ClN3O3 ~396.8* Hydroxyl group enables hydrogen bonding; methoxyethyl enhances flexibility. -
4-(4-ClPh)-3-(2-OHPh)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 4-ClPh, 2-OHPh, 3-methoxypropyl C21H20ClN3O3 397.85 Longer methoxypropyl chain increases lipophilicity; similar hydrogen-bonding capacity.
3-(2-OHPh)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 2-OHPh, 2-phenylethyl, 3,4,5-trimethoxyphenyl C28H25N3O5 483.5 Bulky trimethoxyphenyl and phenylethyl groups reduce solubility; enhanced π-π stacking potential.
4-(4-ClPh)-2-(5-(4-FPh)-3-(1-(4-FPh)-5-Me-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, Ev2) 4-ClPh, 4-FPh, triazolyl C24H17ClF2N6S 507.0 Isostructural with Br analog; halogen size (Cl vs. F) adjusts crystal packing without altering conformation.

*Estimated based on analogous compounds.

Physicochemical Properties

  • Lipophilicity : The 2-methoxyethyl chain offers intermediate lipophilicity between the shorter methoxyethyl (target) and longer methoxypropyl () derivatives, balancing membrane permeability and aqueous solubility.
  • Crystal Packing: Halogen substituents (Cl, F) in isostructural compounds () induce minor packing adjustments due to differences in van der Waals radii and electronegativity. The target’s hydroxyl group may promote distinct hydrogen-bonded networks.

Research Findings and Data

Crystallographic Analysis

  • Compounds with halogen substituents (e.g., Cl, Br) exhibit isostructural packing with minor adjustments to accommodate atomic size differences .
  • Hydrogen-bonding motifs in hydroxyl-containing analogs (e.g., ) often involve O–H···O/N interactions, stabilizing crystal lattices more effectively than halogen-based contacts.

Computational Insights

  • Noncovalent interaction analysis (via Multiwfn or NCI plots ) can map hydrogen bonds and steric repulsion, critical for comparing the target’s reactivity with bulkier analogs (e.g., ).
  • Molecular docking () predicts that the 4-chlorophenyl and 2-hydroxyphenyl groups may synergistically enhance target-ligand interactions in drug design.

Biological Activity

The compound 4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a member of the pyrrolo[3,4-c]pyrazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrrolo[3,4-c]pyrazole framework through cyclization reactions. The specific synthetic route can vary but generally involves the reaction of appropriate phenolic and chlorophenyl precursors under controlled conditions to yield the desired product.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within this class. For instance, a related compound was screened against glioblastoma cell lines and demonstrated significant inhibitory effects on cell proliferation. The mechanism was primarily through inhibition of the AKT pathway, which is crucial in cancer cell survival and proliferation .

  • Key Findings:
    • Inhibition of AKT2/PKBβ : The compound showed low micromolar activity against AKT2, a key kinase in oncogenic signaling pathways.
    • Selective Cytotoxicity : It exhibited potent cytotoxic effects on glioblastoma cells while being less toxic to non-cancerous cells .
CompoundActivityEC50 (µM)Target
4jAnti-glioma0.5AKT2

2. Antimicrobial Properties

Compounds similar to this compound have been evaluated for antimicrobial activity. These studies often employ disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays to determine efficacy against various bacterial strains.

  • Example Results :
    • Staphylococcus aureus : MIC values were found to be significantly lower than standard antibiotics.
    • Escherichia coli : Exhibited moderate activity with potential for further development .

3. Other Biological Activities

The compound has also been studied for various other biological activities:

  • Antioxidant Activity : Demonstrated capacity to scavenge free radicals in vitro, indicating potential protective effects against oxidative stress.
  • Anti-inflammatory Effects : In preclinical models, it showed promise in reducing inflammatory markers and mediators .

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The ability to inhibit specific kinases like AKT plays a crucial role in its anticancer properties.
  • Interaction with Cellular Pathways : This compound may modulate pathways involved in apoptosis and cell cycle regulation.
  • Antioxidant Mechanism : The structural features allow for electron donation to free radicals, thus neutralizing oxidative damage.

Case Studies

  • Glioblastoma Treatment : A study involving patient-derived glioblastoma cells demonstrated that treatment with the compound resulted in reduced neurosphere formation and increased apoptosis markers .
  • Antimicrobial Efficacy : In a clinical setting, derivatives of the compound were tested against resistant bacterial strains, showing significant results that warrant further exploration into their use as novel antibiotics .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrrolo-pyrazole core of this compound?

The synthesis typically involves multi-step routes, such as:

  • Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds (e.g., β-keto esters) to form the pyrazole ring .
  • Microwave-assisted synthesis : Enhances reaction efficiency and yield (e.g., 70–85% yield improvements under optimized conditions) .
  • Solvent-free conditions : Reduces purification complexity and environmental impact . Key Tip : Monitor reaction progress via TLC or HPLC to avoid over-functionalization of the hydroxyphenyl group.

Q. How can structural ambiguities in the dihydropyrrolo-pyrazole system be resolved?

Use a combination of:

  • X-ray crystallography : For definitive 3D conformation analysis .
  • 2D NMR (e.g., HSQC, NOESY) : To differentiate between regioisomers and confirm substituent positions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula integrity .

Q. What computational tools are suitable for predicting reactivity or binding modes?

  • Density Functional Theory (DFT) : Models electronic properties of the chlorophenyl and hydroxyphenyl groups .
  • Molecular docking (AutoDock Vina) : Screens potential biological targets (e.g., kinase enzymes) using the compound’s 3D structure .
  • ADME prediction (SwissADME) : Estimates pharmacokinetic properties, focusing on logP adjustments via the methoxyethyl group .

Q. How to design initial biological activity screening assays?

Prioritize targets based on structural analogs:

  • Anticancer : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ comparisons with fluorophenyl analogs) .
  • Antimicrobial : Disk diffusion assays targeting S. aureus or E. coli .
  • Anti-inflammatory : COX-2 inhibition ELISA .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing byproducts?

Apply statistical experimental design (DoE) :

  • Factors : Temperature, catalyst loading, solvent polarity.
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 80°C, 10 mol% CuI catalyst) . Example Table :
ConditionYield (%)Purity (%)
Conventional heating6288
Microwave-assisted8495

Q. How to analyze structure-activity relationships (SAR) for substituent effects?

  • Vary substituents : Compare chlorophenyl (electron-withdrawing) vs. ethoxyphenyl (electron-donating) analogs .
  • Biological Data Correlation : Use IC₅₀ values to map substituent hydrophobicity (ClogP) to activity . Example SAR Table :
SubstituentIC₅₀ (μM, HeLa)logP
4-Chlorophenyl12.33.1
4-Fluorophenyl18.72.8

Q. What experimental approaches identify the compound’s molecular targets?

  • Chemical proteomics : Use biotinylated analogs for pull-down assays .
  • Kinase profiling panels : Test inhibition across 100+ kinases (e.g., JAK2, EGFR) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with suspected targets .

Q. How to address solubility limitations in in vivo studies?

  • Co-solvent systems : Use PEG-400/water mixtures (up to 20% w/v) without precipitation .
  • Prodrug modification : Introduce phosphate groups at the hydroxyphenyl moiety .

Contradiction Resolution & Methodological Challenges

Q. How to resolve discrepancies in biological activity data across studies?

  • Meta-analysis : Pool data from analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify trends .
  • Dose-response normalization : Account for variations in assay protocols (e.g., serum concentration in cell cultures) .

Q. What methods improve reproducibility in multi-step syntheses?

  • Inline analytics (ReactIR) : Monitors intermediate formation in real time .
  • Automated liquid handlers : Standardizes reagent addition and reduces human error .

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